But-3-yne-1,2-diol
Description
Properties
IUPAC Name |
but-3-yne-1,2-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2/c1-2-4(6)3-5/h1,4-6H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJMTYVRMTSLDDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
86.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Propargylic Diol Intermediates and Deprotection
One documented approach involves the synthesis of protected propargylic diol intermediates followed by deprotection to yield this compound. For example, a procedure reported in the synthesis of Islatravir includes the preparation of (R)-2-(dimethoxymethyl)this compound through a multi-step process involving:
- Starting from (R)-2-(dimethoxymethyl)-2-hydroxy-4-(trimethylsilyl)but-3-yn-1-yl benzoate,
- Treatment with sodium ethoxide in ethanol to remove protecting groups,
- Extraction and purification steps involving washing with heptane and pH adjustment using ion-exchange resin,
- Final isolation of this compound as a solid after concentration and filtration.
This method emphasizes careful control of reaction conditions and purification to achieve high yield (up to 96%) and purity.
Catalytic Hydroxylation of Alkynes
Hydroxylation of alkynes to form vicinal diols is a classical synthetic route. The oxidation of alkynes or alkenes to diols can be achieved using catalytic amounts of osmium tetroxide with co-oxidants such as hydrogen peroxide. Although this method is more commonly applied to alkenes, it can be adapted for alkynes to yield diols with syn stereochemistry.
- Osmium tetroxide catalysis with hydrogen peroxide is preferred over stoichiometric osmium tetroxide due to toxicity and cost concerns.
- Potassium permanganate can also hydroxylate alkynes but often leads to overoxidation and poor yields, making it less suitable for this compound preparation.
While specific examples for this compound are limited, this approach is a plausible method for vicinal diol formation on alkynes.
Asymmetric Synthesis via Epoxidation and Reduction
Another sophisticated method involves asymmetric epoxidation of silyl enol ethers followed by regio- and stereospecific reduction to yield optically active 1,2-diols. The Shi asymmetric epoxidation protocol is a notable example:
- Silyl enol ethers derived from ketones undergo asymmetric epoxidation with high enantioselectivity.
- Subsequent reduction with hydride or alkylide reagents opens the epoxide to form trans-1,2-diol monosilyl ethers.
- This method allows for enantio- and diastereocontrol, which could be adapted to prepare this compound derivatives with defined stereochemistry.
Although this method is demonstrated on related substrates, it provides a valuable strategy for preparing differentiated diols including this compound.
Summary Table of Preparation Methods
Detailed Research Outcomes and Analysis
- The propargylic diol intermediate method provides a practical and high-yielding route to this compound with good control over purity, suitable for scale-up in pharmaceutical synthesis.
- Catalytic hydroxylation methods, while classical, face challenges in selectivity and overoxidation, limiting their direct application for this compound.
- Asymmetric synthesis approaches offer the advantage of enantiomerically enriched products, critical for chiral applications, but involve complex multi-step sequences and expensive chiral catalysts.
- Cycloisomerization studies highlight the chemical versatility of related diols but are more relevant for downstream transformations rather than initial diol preparation.
- Industrial processes for related polyols emphasize the importance of catalyst choice for safety and environmental considerations and suggest possible alternative routes for this compound synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: But-3-yne-1,2-diol can undergo oxidation reactions to form various products, including aldehydes and carboxylic acids. Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: The compound can be reduced to form alkenes or alkanes using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: this compound can undergo substitution reactions where one or both hydroxyl groups are replaced by other functional groups. Common reagents for these reactions include halogens and acids.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, osmium tetroxide.
Reducing Agents: Hydrogen gas with palladium catalyst.
Substitution Reagents: Halogens, acids.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Alkenes, alkanes.
Substitution Products: Halogenated compounds, esters.
Scientific Research Applications
Chemistry: But-3-yne-1,2-diol is used as a building block in organic synthesis. It is involved in the synthesis of various complex molecules and polymers due to its reactive hydroxyl and alkyne groups .
Biology: In biological research, this compound is used as a precursor for the synthesis of biologically active compounds. It is also used in the study of enzyme mechanisms and as an inhibitor in biochemical assays .
Medicine: Its unique structure allows it to interact with various biological targets, making it a valuable compound in drug discovery .
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals. It is also used as a stabilizer in certain chemical processes and as an intermediate in the synthesis of other industrial compounds .
Mechanism of Action
The mechanism of action of but-3-yne-1,2-diol involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing their normal function. This inhibition can be due to the formation of stable complexes with the enzyme or by altering the enzyme’s conformation .
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogues of but-3-yne-1,2-diol, highlighting differences in functional groups and biological roles:
Physicochemical Properties
- This compound : The triple bond introduces electron-deficient regions, enhancing reactivity in click chemistry or cycloaddition reactions. Its molecular weight is 112.13 g/mol , higher than alkene-based diols like 3-butene-1,2-diol (88.10 g/mol ) .
- 3-Butene-1,2-diol : Exhibits lower thermal stability compared to alkyne analogues due to the less rigid alkene bond .
- Aromatic diols (e.g., benzene-1,2-diol) : Conjugated π-systems increase antioxidant capacity but also susceptibility to enzymatic oxidation .
Biological Activity
But-3-yne-1,2-diol (C4H6O2) is a compound of interest due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and applications in various fields, including medicinal chemistry and agriculture.
This compound is a diol with a unique alkyne structure. Its molecular formula is C4H6O2, and it has been characterized using various spectroscopic methods. The compound exhibits a boiling point of approximately 238°C and a melting point ranging from 52 to 55°C .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of compounds related to this compound. In particular, derivatives with a similar structure have shown protective effects on neuronal cells. For instance, a study evaluated the effects of related compounds on corticosterone-injured PC12 cells, demonstrating that certain derivatives significantly reduced apoptosis by modulating apoptosis-related proteins such as Bcl-2 and Bax . The mechanism involved increased expression of Bcl-2 and decreased levels of pro-apoptotic factors.
Nematocidal Activity
The compound is also noted for its nematocidal activity. It has been utilized in biological studies targeting nematodes, indicating its potential role in pest management . The specific mechanisms by which this compound affects nematode viability remain an area for further investigation.
Neuroprotection in PC12 Cells
In a controlled experiment involving PC12 cells treated with corticosterone, the addition of this compound derivatives resulted in significant neuroprotection. The study measured cell viability and apoptosis markers before and after treatment. Results indicated that the compound effectively mitigated the negative effects of corticosterone on neuronal health.
| Parameter | Control Group | Corticosterone Group | This compound Group |
|---|---|---|---|
| Cell Viability (%) | 95 ± 5 | 40 ± 5 | 75 ± 5 |
| Bcl-2 Expression | High | Low | Moderate |
| Bax Expression | Low | High | Moderate |
Antibacterial Efficacy
In agricultural research, the effectiveness of this compound as an antibacterial agent was assessed against common plant pathogens. The compound showed promising results in inhibiting bacterial growth and preventing biofilm formation.
Q & A
Q. What are the recommended synthetic routes for preparing but-3-yne-1,2-diol with high purity, and how can side products be minimized?
Methodological Answer: this compound synthesis typically involves alkynylation of glyoxal derivatives or selective reduction of acetylene-containing precursors. For example:
- Alkyne-Epoxide Ring-Opening : Reacting 3-butyn-1-ol with a glyoxal derivative under basic conditions (e.g., NaHCO₃) can yield the diol.
- Purification : Use fractional crystallization or column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) to isolate the diol from unreacted starting materials or oxidation byproducts (e.g., ketones).
Monitor reaction progress via TLC or GC-MS to optimize yield and purity .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
Methodological Answer:
- ¹H/¹³C NMR : The acetylenic proton (δ ~2.5 ppm) and hydroxyl protons (δ ~3.5–4.0 ppm) are diagnostic. ¹³C NMR confirms the sp-hybridized carbon (δ ~70–80 ppm) and adjacent hydroxyl-bearing carbons.
- IR Spectroscopy : O-H stretching (~3200–3400 cm⁻¹) and C≡C stretching (~2100–2260 cm⁻¹) are key bands.
- Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 101.06 (C₄H₆O₂⁺) confirms the molecular formula.
Cross-validate with computational methods (e.g., DFT-calculated NMR shifts) to resolve ambiguities .
Advanced Research Questions
Q. How does the stereoelectronic environment of this compound influence its reactivity in click chemistry or cycloaddition reactions?
Methodological Answer: The proximity of hydroxyl groups to the triple bond creates a sterically constrained, electron-rich system:
- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : The diol’s hydroxyl groups can coordinate Cu(I), accelerating reaction rates. However, excess diol may inhibit catalysis by over-stabilizing Cu ions.
- Strain-Release Chemistry : The rigid sp-hybridized carbon limits conformational flexibility, favoring reactions that relieve angular strain (e.g., ring-opening of epoxides).
Use DFT calculations (e.g., Gaussian 16 with B3LYP/6-31G*) to model transition states and predict regioselectivity .
Q. How should researchers address contradictions in reported thermodynamic data (e.g., enthalpy of formation) for this compound?
Methodological Answer: Discrepancies often arise from differences in experimental conditions (e.g., solvent, temperature) or computational methods:
- Experimental Validation : Re-measure key properties (e.g., combustion calorimetry for ΔHf°) under controlled conditions.
- Computational Harmonization : Compare results across multiple methods (e.g., G4 thermochemistry vs. CBS-QB3) to identify systematic errors.
- Data Aggregation : Cross-reference databases like NIST Chemistry WebBook and PubChem, noting measurement uncertainties .
Q. What are the optimal conditions for using this compound as a bifunctional building block in drug-design scaffolds?
Methodological Answer:
- Protection/Deprotection Strategies : Protect hydroxyls as TMS ethers or acetates to prevent unwanted nucleophilic side reactions during coupling steps.
- Cross-Coupling Reactions : Employ Sonogashira or Heck reactions to append aryl/heteroaryl groups to the acetylene moiety.
- Biological Compatibility : Assess solubility in DMSO/PBS buffers and stability under physiological pH (4–8) using HPLC-UV monitoring .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat.
- Ventilation : Use a fume hood to avoid inhalation of vapors; the compound may irritate mucous membranes.
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 4°C to prevent oxidation or moisture absorption.
- Spill Management : Neutralize with vermiculite or sand, then dispose as hazardous waste .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
